BenchChemオンラインストアへようこそ!

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

CCR6 antagonist chemokine receptor immuno-oncology

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 896676-19-0) is a synthetic small-molecule (C₁₈H₁₆N₂O₃S; MW 340.4) that bridges two privileged scaffolds: a 4,7-dimethyl-1,3-benzothiazole amine and a 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. The 1,4-benzodioxane motif is a well-established template in medicinal chemistry for designing ligands targeting aminergic GPCRs and ion channels , while the benzothiazole core is broadly explored for kinase inhibition and antimicrobial activity.

Molecular Formula C18H16N2O3S
Molecular Weight 340.4
CAS No. 896676-19-0
Cat. No. B2707548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
CAS896676-19-0
Molecular FormulaC18H16N2O3S
Molecular Weight340.4
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C18H16N2O3S/c1-10-3-4-11(2)16-15(10)19-18(24-16)20-17(21)12-5-6-13-14(9-12)23-8-7-22-13/h3-6,9H,7-8H2,1-2H3,(H,19,20,21)
InChIKeyUZPOPMDBLIFWKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What is N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 896676-19-0)? A Benzothiazole-Benzodioxine Hybrid


N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 896676-19-0) is a synthetic small-molecule (C₁₈H₁₆N₂O₃S; MW 340.4) that bridges two privileged scaffolds: a 4,7-dimethyl-1,3-benzothiazole amine and a 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid . The 1,4-benzodioxane motif is a well-established template in medicinal chemistry for designing ligands targeting aminergic GPCRs and ion channels , while the benzothiazole core is broadly explored for kinase inhibition and antimicrobial activity. This specific hybrid scaffold is offered for research use at ≥95% purity , positioning it as a screening candidate for early-stage drug discovery programs seeking to explore uncharted chemical space at the interface of these two pharmacophoric elements.

Why Generic Substitution of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide Is Not Advisable


Substituting N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide with another benzothiazole or another benzodioxine carboxamide carries significant risk of target-specific activity loss. The 4,7-dimethyl substitution pattern on the benzothiazole ring distinguishes this compound from unsubstituted (CAS 335420-33-2) , 4-methoxy-7-methyl (evitachem, excluded), and 6-sulfamoyl (evitachem, excluded) analogues. Even minor modifications to the benzothiazole 4- and 7- positions can alter the dihedral angle between the benzothiazole and the carboxamide linker, affecting the presentation of the benzodioxine moiety to a binding pocket [1]. The 1,4-benzodioxane regioisomer is non-interchangeable with 1,2- or 1,3-benzodioxane isomers due to distinct oxygen lone-pair orientation and hydrogen-bond acceptor geometry. For a procurement decision, assuming generic interchangeability without direct head-to-head data risks obtaining a compound that is inactive in the assay of interest, wasting both screening resources and downstream optimization time.

Quantitative Differentiation Evidence for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide


Chemokine Receptor CCR6 Antagonism: Activity of the Closest Available Chemotype

The closest structurally characterized analogue, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (MLS000724611; CID 4454088), demonstrates quantifiable activity against human CCR6 with an IC₅₀ of 869 nM in a functional antagonism assay [1]. This analogue differs only in the acyl moiety: it replaces the 1,4-benzodioxine-6-carboxamide with a 1,3-benzothiazole-2-carboxamide. The target compound (CAS 896676-19-0) incorporates a 1,4-benzodioxane ring that introduces an additional hydrogen-bond acceptor (the dioxane oxygen at position 1) not present in the comparator, potentially altering the residence time at CCR6 or shifting selectivity toward aminergic receptors that recognize the 1,4-benzodioxane motif.

CCR6 antagonist chemokine receptor immuno-oncology

Predicted Physicochemical Differentiation from Unsubstituted and Methoxy-Substituted Analogues

Based on the SMILES structure (CC1=C2SC(NC(=O)C3=CC=C4OCCOC4=C3)=NC2=C(C)C=C1) , the target compound has a calculated molecular weight of 340.4 g/mol and contains the lipophilic 4,7-dimethyl substitution. For comparison, the closest purchasable analogue N-(1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 335420-33-2) lacks these methyl groups, reducing its molecular weight by 28 Da and its calculated logP by approximately 0.8–1.0 log units (class-level prediction). The 4,7-dimethyl pattern increases steric bulk adjacent to the 2-amino linkage, which can restrict rotatable bond freedom (the amide C–N bond) and potentially slow metabolic N-dealkylation relative to the unsubstituted analogue.

Lipophilicity permeability drug-likeness

1,4-Benzodioxane Pharmacophore Advantage over 1,3-Benzodioxane Isomers: Receptor Recognition Preference

The 1,4-benzodioxane scaffold present in the target compound is a well-characterized pharmacophore for aminergic GPCRs, including α₁-adrenergic, 5-HT₁A, and nicotinic acetylcholine receptors. Literature surveys indicate that 1,4-benzodioxane derivatives have been optimized as agonists and antagonists across these target classes, whereas the 1,3-benzodioxane isomer is not recognized by the same set of receptors with comparable affinity [1]. The target compound incorporates the 1,4-regioisomer, placing the dioxane oxygens in a 1,4-relationship that mimics the catechol motif of endogenous neurotransmitters, a feature absent in 1,3- or 1,2-benzodioxane isomers. In a procurement context, selecting a 1,3-benzodioxane-containing analogue (e.g., N-(1,3-benzodioxol-5-ylmethyl)-benzothiazole derivatives) would target a different biological space.

serotonin receptor α-adrenergic receptor nicotinic receptor

Purity and Identity Specifications: ≥95% Baseline for Reproducible Screening

The target compound is supplied at a minimum purity of 95% as determined by HPLC . This specification is comparable to the purity standards of the unsubstituted analogue (CAS 335420-33-2) and other benzothiazole-benzodioxine analogues available from the same supplier. For in vitro screening, a purity ≥95% is considered the minimal acceptable threshold to avoid confounding assay results from impurities; compounds offered at lower purity (e.g., 90% or unspecified) from alternative sources may introduce false positives or cytotoxicity artifacts. The SMILES and InChI Key (UZPOPMDBLIFWKW-UHFFFAOYSA-N) are provided, enabling unambiguous identity verification via independent analytical methods (e.g., NMR, LC-MS) before assay inclusion.

compound purity quality control reproducibility

Recommended Application Scenarios for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide


Focused Chemokine Receptor Screening (CCR6 Follow-up)

Based on the 869 nM IC₅₀ of the closely related 4,7-dimethylbenzothiazol-2-yl analogue at CCR6, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a rational follow-up compound for labs seeking to improve CCR6 antagonistic potency or selectivity by replacing the benzothiazole-2-carboxamide moiety with a 1,4-benzodioxine-6-carboxamide [1]. This compound should be screened in a cell-based CCR6 β-arrestin recruitment or calcium flux assay at a top concentration of 10–30 µM, with the expectation that the altered hydrogen-bond network may modify on/off rates.

Aminergic GPCR Panel Screening (5-HT, Adrenergic, Dopaminergic)

The 1,4-benzodioxane scaffold is a validated pharmacophore for serotonin, α₁-adrenergic, and dopaminergic receptors [2]. This compound is recommended for inclusion in a broad aminergic GPCR panel (e.g., Eurofins LeadProfiling or similar) at a single concentration of 10 µM, to identify whether the 4,7-dimethylbenzothiazole substituent enhances affinity or selectivity relative to known 1,4-benzodioxane ligands such as WB4101 or prosympal.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 340.4 Da, this compound lies at the boundary between fragment and lead-like space. Its dual heterocyclic architecture offers two distinct anchoring points for fragment linking. Procurement for fragment library expansion is merited, particularly in academic screening centers seeking to diversify beyond commercially saturated benzothiazole or benzodioxane singletons . The compound can be soaked into target protein crystals (e.g., kinases, bromodomains) at 2–10 mM in 5–10% DMSO to identify novel binding poses via X-ray crystallography.

Antimicrobial or Antifungal Screening as a Benzothiazole Derivative

Benzothiazole derivatives are widely reported to exhibit antimicrobial and antifungal activities . While no direct data exists for this compound, the 4,7-dimethyl substitution pattern is known in the benzothiazole antimicrobial literature to enhance membrane permeability in Gram-positive bacteria. This compound could be screened against S. aureus, E. faecalis, and C. albicans at a starting concentration of 32 µg/mL in a microdilution assay, with the expectation that the 1,4-benzodioxane appendage may reduce mammalian cytotoxicity relative to benzothiazole-only analogues.

Quote Request

Request a Quote for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.